molecular formula C7H4F2N2 B13117807 6-(Difluoromethyl)picolinonitrile

6-(Difluoromethyl)picolinonitrile

Katalognummer: B13117807
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: HVBGQEGHUSCWEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles, which are derivatives of pyridine. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the sixth position of the pyridine ring and a nitrile group (-CN) at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)picolinonitrile can be achieved through several methods. One common approach involves the difluoromethylation of picolinonitrile derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide (BrCF2H) or difluoromethyl iodide (ICF2H) in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(Difluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Difluoromethyl)picolinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug design and development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .

Eigenschaften

Molekularformel

C7H4F2N2

Molekulargewicht

154.12 g/mol

IUPAC-Name

6-(difluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4F2N2/c8-7(9)6-3-1-2-5(4-10)11-6/h1-3,7H

InChI-Schlüssel

HVBGQEGHUSCWEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.